Lead diformate

Übersicht

Beschreibung

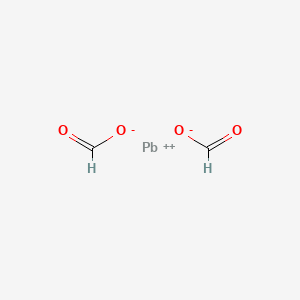

Lead diformate, also known as lead(II) formate, is a chemical compound with the formula Pb(HCOO)₂. It consists of lead cations (Pb²⁺) and formate anions (HCOO⁻). This white crystalline solid is utilized in various industrial processes, including the production of lead-based chemicals and as a precursor in the synthesis of other lead compounds . Due to the toxicity of lead, proper handling and disposal procedures are essential to prevent environmental contamination and health hazards .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lead diformate can be synthesized through several methods. One common approach involves the reaction of lead(II) oxide (PbO) with formic acid (HCOOH). The reaction proceeds as follows: [ \text{PbO} + 2 \text{HCOOH} \rightarrow \text{Pb(HCOO)}_2 + \text{H}_2\text{O} ]

Another method involves the reaction of lead(II) acetate with formic acid: [ \text{Pb(CH}_3\text{COO)}_2 + 2 \text{HCOOH} \rightarrow \text{Pb(HCOO)}_2 + 2 \text{CH}_3\text{COOH} ]

Industrial Production Methods: this compound can also be produced from compounds in spent lead-acid batteries through a simple and low-cost method. This involves the conversion of lead compounds in the batteries into this compound, which can then be used as an additive in the negative electrode of new batteries .

Analyse Chemischer Reaktionen

Chemical Reactions of Lead Diformate

This compound undergoes various chemical reactions, which can be categorized as follows:

Oxidation Reactions

This compound can be oxidized to form lead(II) oxide and carbon dioxide. The general reaction is:

Reduction Reactions

Under certain conditions, this compound can be reduced to elemental lead:

Substitution Reactions

This compound can participate in substitution reactions where the formate anions are replaced by other anions. For example:

where represents another anion such as chloride or sulfate.

Decomposition Reactions

When exposed to heat or certain conditions, this compound may decompose to yield lead oxide and gases such as carbon monoxide or carbon dioxide:

Research Findings on this compound

Recent studies have highlighted the significance of this compound in various fields, particularly in art conservation and environmental chemistry.

-

Art Conservation : Research has identified this compound as a degradation product in historical oil paintings. For instance, studies conducted on Rembrandt's "The Night Watch" revealed the presence of this compound, providing insights into the chemical conditions affecting the painting's preservation .

-

Chemical Behavior : Investigations into the interactions between lead pigments and drying oils have shown that this compound can form during the curing process of oil paints, indicating its role in the degradation mechanisms of these materials .

Wissenschaftliche Forschungsanwendungen

Chemistry

Lead diformate serves as a reagent in the synthesis of other lead compounds and is utilized in catalysis. Its ability to participate in various chemical reactions, including oxidation and reduction, makes it valuable in laboratory settings.

Biology and Toxicology

Research on lead toxicity often employs this compound as a model compound to study its effects on biological systems. It has been shown to interact with proteolytic enzymes and affect cellular processes such as cytokine production and gene expression in immune cells.

Art Conservation

A notable application of this compound was discovered during the conservation of Rembrandt's painting "The Night Watch." Researchers identified this compound within the artwork, revealing insights into the chemical composition of historical oil paints and their degradation processes. The detection of this compound provided clues about the painting's conservation state and the materials used by the artist .

Industrial Applications

This compound is utilized in various industrial processes due to its unique properties:

- Lead-Acid Batteries : It is used as an additive to enhance performance and longevity.

- Chemical Manufacturing : The compound acts as a precursor for producing other lead-based chemicals.

- Electrolysis : Its low melting point makes it suitable for applications involving electrochemical processes .

Case Study 1: this compound in Art Conservation

In a groundbreaking study published in Angewandte Chemie, researchers analyzed samples from "The Night Watch" using advanced imaging techniques. They found that this compound formed as a byproduct during the drying of oil paints, suggesting that it may have originated from historical restoration efforts or the painting's original formulation. This discovery highlights the importance of understanding chemical interactions in art conservation .

Case Study 2: Toxicological Studies

A series of toxicological studies have demonstrated that this compound can disrupt calcium signaling pathways in cells, mimicking calcium ions' effects. This interaction can lead to significant cellular dysfunction, highlighting the compound's relevance in studying lead poisoning mechanisms .

Comparison with Other Lead Compounds

| Property | This compound | Lead(II) Acetate | Lead(II) Nitrate |

|---|---|---|---|

| Solubility | Low | High | Very High |

| Primary Use | Catalyst, Art Conservation | Chemical Synthesis | Analytical Chemistry |

| Toxicity | Moderate | High | High |

This compound's unique characteristics set it apart from other lead compounds, making it particularly useful for specific applications where its low solubility and reactivity are advantageous.

Wirkmechanismus

The mechanism by which lead diformate exerts its effects involves the interaction of lead ions with various molecular targets. Lead ions can bind to sulfhydryl groups on enzymes, reducing their activity and causing cellular damage . Additionally, lead can induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components such as proteins, lipids, and DNA .

Vergleich Mit ähnlichen Verbindungen

Lead(II) acetate: Pb(CH₃COO)₂

Lead(II) nitrate: Pb(NO₃)₂

Lead(II) chloride: PbCl₂

Comparison:

Lead(II) acetate: Similar to lead diformate, lead(II) acetate is used in the synthesis of other lead compounds and in various industrial processes. lead(II) acetate is more soluble in water compared to this compound.

Lead(II) nitrate: This compound is highly soluble in water and is commonly used in the production of other lead compounds and in analytical chemistry. This compound, on the other hand, has limited solubility in water.

Lead(II) chloride: Lead(II) chloride is less soluble in water compared to lead(II) nitrate but more soluble than this compound. It is used in the production of lead-based pigments and in the synthesis of other lead compounds.

This compound is unique in its specific applications in catalysis and as an additive in lead-acid batteries, which distinguishes it from other lead compounds .

Biologische Aktivität

Lead diformate, a lead salt of formic acid, has garnered attention due to its potential biological activity and implications in various fields, including environmental science and toxicology. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is represented by the chemical formula and is classified as an organolead compound. Its structure consists of lead cations coordinated with formate anions. Understanding its chemical properties is essential for evaluating its biological interactions.

Biological Activity and Toxicology

Toxicological Profile : Lead compounds, including this compound, are known for their toxicity. Lead exposure can lead to various health issues, including neurotoxicity and developmental disorders. The specific effects of this compound on biological systems are less documented than those of other lead compounds, but it is crucial to consider its potential for bioaccumulation and toxicity.

Case Studies :

- Microbial Interactions : Research indicates that certain lactic acid bacteria (LAB), such as Lactobacillus plantarum, demonstrate significant tolerance to lead ions, including those from this compound. In a study, L. plantarum YW11 showed a lead absorption rate of 99.9% and was less affected by lead ions compared to other strains . This suggests that LAB may play a role in bioremediation of lead-contaminated environments.

- Proteomic Analysis : A proteomic study on L. plantarum YW11 revealed that exposure to lead resulted in differential expression of proteins involved in stress response, metabolism, and cell wall biosynthesis . Notably, 44 proteins were identified as significantly altered in abundance when exposed to lead ions.

Table of Key Findings

Research Insights

- Environmental Impact : The ability of certain microorganisms to absorb heavy metals like lead indicates potential applications in environmental cleanup efforts. The study involving L. plantarum suggests that using such bacteria could mitigate the effects of heavy metal pollution .

- Health Risks : Given the known toxicity of lead compounds, caution is warranted when handling this compound. The lack of extensive research on its specific biological effects necessitates further studies to elucidate its impact on human health and ecosystems .

- Regulatory Considerations : As with many heavy metal compounds, regulatory bodies emphasize the importance of understanding the toxicological profiles of substances like this compound to establish safe handling practices and environmental guidelines.

Eigenschaften

IUPAC Name |

lead(2+);diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Pb/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVSCHRFRACEIO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Lead formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, lead salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007056839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2061145 | |

| Record name | Formic acid, lead(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811-54-1, 7056-83-9 | |

| Record name | Lead formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, lead salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007056839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, lead(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formic acid, lead salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KJP65YMF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.